Product packaging for 5H-Indeno[1,2-b]quinolin-10(11H)-one(Cat. No.:CAS No. 38105-54-3)

5H-Indeno[1,2-b]quinolin-10(11H)-one

Cat. No.: B11876118
CAS No.: 38105-54-3
M. Wt: 233.26 g/mol
InChI Key: VSSBKIZSYSOAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Indeno[1,2-b]quinolin-10(11H)-one is a polycyclic nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery. This indenoquinoline derivative is part of a significant class of compounds noted for a wide spectrum of pharmacological activities, positioning it as a key intermediate for the development of novel therapeutic agents . Research into indenoquinoline-based structures has revealed potential applications across multiple disease areas. These compounds have been investigated as anticonvulsant agents, with some derivatives demonstrating significant activity in maximal electroshock seizure (MES) models, suggesting potential for the development of new treatments for epilepsy . Furthermore, structural analogs have shown promise in antimicrobial research, exhibiting potent activity against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The indenoquinoline core is also of interest in oncology research, with certain derivatives functioning through mechanisms such as DNA intercalation and the induction of apoptosis in cancer cells, highlighting its value in the design of new anticancer agents . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B11876118 5H-Indeno[1,2-b]quinolin-10(11H)-one CAS No. 38105-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38105-54-3

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

5,11-dihydroindeno[1,2-b]quinolin-10-one

InChI

InChI=1S/C16H11NO/c18-16-12-7-3-4-8-14(12)17-15-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,17,18)

InChI Key

VSSBKIZSYSOAIW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3

Origin of Product

United States

Synthetic Methodologies and Strategies for 5h Indeno 1,2 B Quinolin 10 11h One and Its Derivatives

Classical and Conventional Synthetic Routes to the Indenoquinoline Core

Traditional methods for constructing the indenoquinoline skeleton have historically relied on well-established condensation and cycloaddition reactions. These routes form the foundation of quinoline (B57606) chemistry and have been adapted for the synthesis of more complex fused systems.

The Friedländer annulation is one of the most direct and widely utilized methods for synthesizing quinolines. nih.gov The classical approach involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. researchgate.netwikipedia.orgresearchgate.net In the context of the indenoquinoline core, this would typically involve the reaction of a 2-aminoaryl ketone with 1,3-indanedione or a similar precursor. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the final quinoline ring fused to the indene (B144670) system. wikipedia.org

A related and effective strategy involves the use of ninhydrin (B49086). The condensation of ninhydrin with ortho-phenylenediamines is a straightforward method to produce the closely related 11H-indeno[1,2-b]quinoxalin-11-one scaffold. mdpi.com This reaction highlights the utility of ninhydrin as a key building block for constructing the indeno-fused heterocyclic system. This approach has been further refined using organocatalysts, demonstrating its versatility. benthamdirect.com

Formal cycloaddition reactions provide a more modern approach to the indenoquinoline core. One such method involves the cycloaromatization of enallene-isonitriles. nih.gov In this process, a 1,3-prototropic rearrangement of a benzannulated enyne-isonitrile precursor generates the corresponding enallene-isonitrile. This intermediate then undergoes cycloaromatization to form a putative quinoline biradical or zwitterion. A subsequent intramolecular radical coupling or electrophilic aromatic substitution step completes the formation of the 11H-indeno[1,2-b]quinoline skeleton in what is considered a formal [4+1] cycloaddition. nih.gov

The Pfitzinger reaction, a variation of the Friedländer synthesis, provides a convenient one-pot entry to quinoline-4-carboxylic acids. jocpr.comwikipedia.org The reaction typically involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in a strongly alkaline medium. jocpr.comresearchgate.net The mechanism begins with the base-catalyzed hydrolysis of isatin's amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid product. wikipedia.org This methodology has been applied to the synthesis of complex, fused systems like indophenazino fused quinoline-4-carboxylic acids, demonstrating its potential for constructing the quinoline portion of the indenoquinoline framework from appropriate isatin and indanone precursors. jocpr.com

Catalytic and Advanced Synthetic Approaches for 5H-Indeno[1,2-b]quinolin-10(11H)-one Derivatives

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and environmental sustainability of indenoquinoline synthesis. These advanced methods include metal-catalyzed cross-coupling reactions and organocatalytic multicomponent reactions.

Palladium-catalyzed reactions are powerful tools for constructing fused-ring skeletons. nih.gov Specifically, intramolecular C-H arylation offers a viable approach for synthesizing multiply fused heterocycles. beilstein-journals.orgkobe-u.ac.jp This strategy involves creating a carbon-carbon bond between an aryl halide and a C-H bond within the same molecule, facilitated by a palladium catalyst, often in the presence of a phosphine (B1218219) ligand. beilstein-journals.orgkobe-u.ac.jpbeilstein-archives.org This method has been successfully used to create a variety of fused nitrogen-containing heterocycles and represents a promising, albeit less direct, strategy for the final ring-closing step in a synthesis of the indenoquinoline core. beilstein-archives.orgresearchgate.netnih.gov

A more direct and highly efficient method utilizes a heterogeneous copper catalyst. The synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives has been achieved through a multicomponent reaction of aromatic aldehydes, indan-1,3-dione, and an amine source (like p-toluidine (B81030) or ammonium (B1175870) acetate) in the presence of a copper oxide supported on a zeolite-Y catalyst (Cu/zeolite-Y). nih.govnih.govrsc.org The Cu/zeolite-Y catalyst, prepared via hydrothermal and wet impregnation methods, possesses both Brønsted and Lewis acid sites, which enhance selectivity and reaction efficiency. nih.govnih.govbohrium.com This heterogeneous catalyst is easily separable, reusable for multiple cycles with only a marginal decrease in yield, and allows for the synthesis of various derivatives in excellent yields under refluxing ethanol (B145695) conditions. nih.govnih.gov

Table 1: Cu/zeolite-Y Catalyzed Synthesis of Indenoquinoline Derivatives

EntryAldehydeAmine SourceTime (min)Yield (%)Reference
1Benzaldehydep-toluidine3592 nih.gov
24-Chlorobenzaldehydep-toluidine3094 nih.gov
34-Methylbenzaldehydep-toluidine4090 nih.gov
44-Methoxybenzaldehydep-toluidine4588 nih.gov
5BenzaldehydeAmmonium acetate (B1210297)4090 nih.gov
64-ChlorobenzaldehydeAmmonium acetate3595 nih.gov

Organocatalysis offers a metal-free and often greener alternative for synthesizing heterocyclic compounds. Mandelic acid, for example, has been employed as an efficient, commercially available organocatalyst for the synthesis of 11H-indeno[1,2-b]quinoxalin-11-one derivatives. benthamdirect.com This method involves the condensation of ninhydrin with various substituted benzene-1,2-diamines in aqueous ethanol at room temperature. The protocol is noted for its mild reaction conditions, use of a non-toxic solvent, and avoidance of column chromatography. benthamdirect.com

Para-Toluene Sulfonic Acid (p-TsOH) is another readily available and inexpensive organocatalyst used effectively in the synthesis of indenoquinoline derivatives. derpharmachemica.com A one-pot, three-component reaction of 1,3-indanedione, various aryl aldehydes, and enaminones catalyzed by 10 mol% of p-TsOH in refluxing ethanol provides a general and highly efficient route to poly-substituted indeno[1,2-b]quinolines. derpharmachemica.comderpharmachemica.com This method is praised for its operational simplicity, economic viability, and good product yields. derpharmachemica.com The use of p-TsOH has also been reported to catalyze the Friedländer synthesis of quinolines, showcasing its versatility as an acid catalyst in forming the quinoline ring system. organic-chemistry.org

Table 2: p-TsOH Catalyzed Synthesis of Indeno[1,2-b]quinoline Derivatives

EntryAryl AldehydeEnaminone SubstituentTime (h)Yield (%)Reference
1Phenyl-C(O)CH3585 derpharmachemica.com
24-Chlorophenyl-C(O)CH3588 derpharmachemica.com
34-Methoxyphenyl-C(O)CH3682 derpharmachemica.com
42,4-Dichlorophenyl-C(O)CH3590 derpharmachemica.com
5Furyl-C(O)CH3680 derpharmachemica.com

Multi-component Reactions for Indenoquinoline Systems

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their high atom economy, procedural simplicity, and the ability to generate complex molecules in a single step. psu.edu Several MCRs have been developed for the efficient construction of indenoquinoline systems.

One prominent strategy involves the one-pot condensation of an aromatic aldehyde, 1,3-indandione (B147059), a cyclic β-diketone like dimedone, and an ammonium source such as ammonium acetate or p-toluidine. nih.gov This reaction, often facilitated by a catalyst, leads to the formation of poly-substituted indenoquinoline derivatives. For instance, using a heterogeneous Cu/zeolite-Y catalyst in ethanol under reflux conditions has proven effective, providing excellent yields (82–96%) in a reduced reaction time. nih.govrsc.org The catalyst in this system possesses both Brønsted and Lewis acid sites, which enhances selectivity towards the desired product. nih.gov

Another successful three-component approach utilizes the reaction of aromatic aldehydes, 1,3-indanedione, and various enaminones. psu.edu This method can be catalyzed by p-toluene sulfonic acid (p-TsOH), an inexpensive and readily available reagent. psu.edu The reaction proceeds efficiently to afford a diverse range of poly-substituted indeno[1,2-b]quinolines. psu.edu

Furthermore, a three-component synthesis based on the Michael addition to enaminones has been developed for preparing indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives. psu.edunih.gov This method demonstrates the versatility of enaminones as key building blocks in the construction of complex heterocyclic scaffolds. psu.edu The inherent advantages of these MCRs lie in their operational simplicity and the ability to create structural diversity by varying the starting components. psu.edu

Reaction Type Components Catalyst/Conditions Product Yield
Four-componentAromatic aldehyde, 1,3-indandione, Dimedone, Ammonium acetateCu/zeolite-Y, Ethanol, Reflux7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno-[1,2-b]quinoline-9,11(6H,10H)-diones82-96% nih.gov
Three-componentAromatic aldehyde, 1,3-indanedione, Enaminonep-TsOH, High-temperature water, MicrowavePoly-substituted indeno[1,2-b]quinolinesGood to Excellent psu.edu
Three-componentAldehyde, Enaminone, 1,3-indandioneAcetic acid, MicrowaveIndeno[1,2-b]quinoline-9,11(6H,10H)-dione derivativesNot specified psu.edu

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. Key strategies include the use of microwave irradiation, environmentally benign solvents like water, and solvent-free conditions. psu.edunih.gov

Microwave Irradiation: Microwave-assisted organic synthesis has become a popular technique for accelerating reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov In the synthesis of indeno[1,2-b]quinoline derivatives, microwave irradiation has been successfully employed in MCRs. For example, the reaction between aldehydes, 1,3-indanedione, and enaminones can be performed under microwave heating, significantly speeding up the synthesis. psu.edupsu.edu This approach not only enhances reaction rates but can also improve regioselectivity and reduce the formation of by-products. nih.gov The use of microwave irradiation aligns with green chemistry principles by reducing energy consumption and reaction times. nih.govmdpi.com

Solvent-Free and Aqueous Conditions: Replacing traditional volatile organic solvents with safer alternatives is a cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. psu.edu A highly efficient synthesis of poly-substituted indeno[1,2-b]quinolines has been developed using high-temperature water as the solvent in a microwave-assisted, p-TsOH-catalyzed three-component reaction. psu.edu This combined approach of microwave superheating and an aqueous medium offers a synergistic strategy for environmentally friendly synthesis. psu.edu

In some cases, reactions can be performed under solvent-free conditions, further reducing waste. The one-pot synthesis of quinoline polycyclic compounds has been promoted using a Brønsted acidic ionic liquid, with reactions performed in the absence of a solvent, resulting in high to excellent yields and short reaction times. researchgate.net The use of heterogeneous, recyclable catalysts, such as the Cu/zeolite-Y system, also contributes to the greenness of the synthesis by simplifying product purification and allowing for catalyst reuse. nih.govrsc.org

Green Method Reaction Details Advantages Reference
Microwave IrradiationThree-component reaction of aldehydes, 1,3-indanedione, and enaminones.Rapid reaction times, high yields, simple workup. psu.edu
Aqueous Mediap-TsOH catalyzed reaction in high-temperature water under microwave irradiation.Environmentally friendly solvent, reduced waste. psu.edu
Heterogeneous CatalysisFour-component reaction using recyclable Cu/zeolite-Y catalyst.Catalyst can be recycled with marginal decrease in yield. nih.govrsc.org

Synthetic Challenges and Efficiency Considerations in Indenoquinoline Synthesis

Despite the development of elegant synthetic methodologies, challenges remain in the synthesis of indenoquinolines. Efficiency, yield, and the availability of starting materials are key considerations.

Optimizing reaction conditions to maximize yield and minimize by-products is another critical aspect. The choice of solvent and catalyst can have a substantial impact on the reaction outcome. For example, in some syntheses, initial trials with various solvents like DMSO, 1,4-dioxane, and p-xylene (B151628) resulted in low product yields, necessitating further optimization. researchgate.net

Chemical Reactivity and Transformations of 5h Indeno 1,2 B Quinolin 10 11h One

Functionalization Reactions on the Indenoquinoline Framework

The functionalization of the indenoquinoline scaffold is a key strategy for modifying its properties. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have become powerful tools for introducing a wide array of functional groups with high regioselectivity. mdpi.comnih.gov The quinoline (B57606) portion of the molecule is particularly amenable to these strategies. nih.govrsc.org

C-H functionalization allows for the direct introduction of aryl, alkyl, and other groups onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. researchgate.net These reactions are typically catalyzed by metals such as palladium, rhodium, or copper. mdpi.com The choice of catalyst and reaction conditions can direct the functionalization to specific positions on the quinoline ring system. rsc.orgresearchgate.net For instance, palladium-catalyzed reactions have been effectively used for the C2 arylation of quinoline N-oxides, a common intermediate in these functionalization strategies. mdpi.comresearchgate.net

Table 1: Examples of Catalytic Systems for Quinoline Functionalization

Catalyst System Functional Group Introduced Target Position Reference
Palladium (e.g., Pd(OAc)₂) Aryl, Heteroaryl C2 (via N-oxide) mdpi.comresearchgate.net
Rhodium Alkyl C2 researchgate.net
Copper Thio, Arylsulfonyl C2 researchgate.net

These methods provide atom- and step-economical pathways to novel indenoquinoline derivatives that would be difficult to access through traditional synthetic routes. researchgate.net

Derivatization Strategies for Structural Diversity and Analog Generation

Generating structural diversity from the 5H-Indeno[1,2-b]quinolin-10(11H)-one core is crucial for exploring its potential applications. A primary strategy involves multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple, readily available starting materials in a single step. researchgate.netnih.gov

One of the most powerful derivatization approaches is the synthesis of spiro compounds, where two rings are joined at a single carbon atom. researchgate.net The carbonyl group at the 10-position of the indenoquinoline core is an ideal reaction site for generating spirocyclic systems. researchgate.netnih.gov These reactions often create complex, three-dimensional structures with high molecular rigidity. researchgate.net For example, the reaction of the closely related 11H-indeno[1,2-b]quinoxalin-11-one with various reagents can lead to the formation of spiro-azetidines, spiro-pyrrolidines, and other heterocyclic systems fused at the C11 position. researchgate.net The synthesis of various indenoquinoline derivatives often starts with the condensation of compounds like 1,3-indandione (B147059) with substituted 2-aminobenzaldehydes, a method known as the Friedländer annulation. mdpi.com

Table 2: Strategies for Generating Indenoquinoline Analogs

Strategy Key Reactants Resulting Structure Reference
Friedländer Annulation 2-Aminobenzaldehyde (B1207257), 1,3-Indandione 11H-Indeno[1,2-b]quinolin-11-one mdpi.com
Multicomponent Reactions Indenoquinolinone, Amino Acid, Alkene Spiro[indenoquinoline-pyrrolidine] nih.gov
Condensation Reactions Indenoquinolinone, Hydrazine Hydrate Spiro[indenoquinoline-pyrazoline] researchgate.net

These strategies significantly expand the chemical space around the indenoquinoline scaffold, providing libraries of compounds for further investigation. rsc.org

Nucleophilic and Electrophilic Substitution Patterns in the Indenoquinoline Ring System

The distribution of electrons in the this compound ring system dictates its susceptibility to nucleophilic and electrophilic attack. The quinoline moiety contains two distinct ring systems: an electron-deficient pyridine (B92270) ring and a more electron-rich benzene (B151609) ring. youtube.comresearchgate.net

Nucleophilic Substitution: The nitrogen atom in the pyridine ring withdraws electron density, making this ring susceptible to attack by nucleophiles. researchgate.net Nucleophilic substitution typically occurs at the positions ortho and para to the nitrogen atom (C2 and C4 of the quinoline system). youtube.comimperial.ac.uk The reaction proceeds through an addition-elimination mechanism, forming a stable Meisenheimer-type intermediate. imperial.ac.uklibretexts.org The presence of a good leaving group at these positions facilitates the reaction. imperial.ac.uk In some cases, even a hydride ion can be displaced in what is known as a Chichibabin-type reaction. Catalyst-free nucleophilic substitution of hydrogen in quinolines has also been reported. rsc.org

Electrophilic Substitution: In contrast, electrophilic aromatic substitution occurs on the more electron-rich carbocyclic (benzene) portion of the quinoline system. researchgate.net The nitrogen atom deactivates the entire heterocyclic system towards electrophiles. Therefore, reactions like nitration or sulfonation preferentially occur at positions C5 and C8 of the quinoline core. researchgate.net The carbonyl group of the indanone part further influences the electronic landscape, acting as an additional deactivating group.

Table 3: Regioselectivity of Substitution on the Quinoline Core

Reaction Type Preferred Positions Rationale Reference
Nucleophilic Substitution C2, C4 (quinoline numbering) Electron-deficient pyridine ring; stabilization of anionic intermediate by nitrogen. youtube.comresearchgate.netimperial.ac.uk

Ring Expansion and Contraction Reactions of Fused Systems

Ring expansion and contraction reactions are powerful transformations for altering the core structure of cyclic and polycyclic systems, though they are less commonly documented for the indenoquinoline framework itself. wikipedia.org These reactions often proceed through cationic, anionic, or carbenoid intermediates and can be initiated by various reagents or conditions. wikipedia.orgmdpi.com

Ring Expansion: Reactions like the Beckmann rearrangement (for oximes) or Baeyer-Villiger oxidation (for ketones) could theoretically be applied to derivatives of this compound to insert a heteroatom (nitrogen or oxygen) into the indanone ring, expanding it to a six-membered lactam or lactone, respectively. wikipedia.org Another relevant transformation is the conversion of indoles into quinolines via a thiol-mediated cascade that involves dearomatizing spirocyclization followed by a one-atom ring expansion. nih.gov This highlights a pathway where a five-membered ring fused to a benzene ring expands to a six-membered heterocyclic ring. nih.gov

Ring Contraction: Ring contractions can be used to synthesize smaller, more strained rings. wikipedia.org A Favorskii rearrangement, for instance, could be envisioned on an α-halo ketone derivative of the indanone moiety, leading to a contraction of the five-membered ring. Hypervalent iodine reagents are also known to promote oxidative rearrangements that result in the ring contraction of cycloalkenes and cycloalkanones. mdpi.com A reported example in a related fused system is the contraction of an o-quinone ring to form new polycyclic indole (B1671886) derivatives. researchgate.net

These transformations, while challenging on a complex fused system, represent potential routes to novel and structurally unique scaffolds derived from the indenoquinoline core.

Stereoselective Synthesis of Complex this compound Spiro Derivatives

The synthesis of spiro derivatives represents a sophisticated method for generating structural complexity and introducing new stereocenters. The carbonyl carbon of this compound is a common attachment point for the spirocyclic ring. researchgate.net A highly effective and stereoselective method for this is the 1,3-dipolar cycloaddition reaction. nih.gov

This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (such as L-proline or sarcosine) with the carbonyl group of the indenoquinoline core. nih.gov This dipole then reacts with a dipolarophile, usually an electron-deficient alkene, to form a five-membered spiro-pyrrolidine ring. The reaction often proceeds with high regio- and stereoselectivity, which can be influenced by the solvent and reaction temperature. nih.gov

For instance, the reaction of 11H-indeno[1,2-b]quinoxalin-11-one (a close analog) with benzimidazolyl chalcones and L-proline in methanol (B129727) at elevated temperatures yields complex spiro-pyrrolidine heterocycles. nih.gov The stereochemistry of the products can be determined using advanced NMR techniques (COSY, NOESY, HMBC) and single-crystal X-ray diffraction. nih.govnih.gov

Table 4: [3+2] Cycloaddition for Spiro-Indenoquinoline Synthesis

Carbonyl Source (Analog) α-Amino Acid Dipolarophile Product Reference
11H-Indeno[1,2-b]quinoxalin-11-one L-Proline Benzimidazolyl Chalcones Spiro[indenoquinoxaline-pyrrolidine] nih.gov
11H-Indeno[1,2-b]quinoxalin-11-one Sarcosine Maleimides Spiro[indenoquinoxaline-pyrrolizidine] nih.gov

This methodology provides reliable access to structurally diverse and stereochemically defined spiro-indenoquinoline derivatives. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 5h Indeno 1,2 B Quinolin 10 11h One Derivatives

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The introduction of various substituents at different positions on the indenoquinoline core has been shown to significantly modulate the biological activity of these derivatives. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in their pharmacological profile.

Research on related indeno[1,2-b]pyridine derivatives has shown that the placement of hydroxyl and chlorine moieties can influence topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines. For instance, the introduction of electron-withdrawing groups, such as nitro groups, on an imidazole ring attached to the indeno[1,2-b]quinoline-9,11-dione skeleton has been found to enhance antiproliferative potential. Specifically, certain imidazole-substituted derivatives exhibited superior antiproliferative activity against the Jurkat cell line compared to cisplatin. This suggests that electron-withdrawing substituents can significantly enhance the cytotoxic effects of these compounds.

Influence of Spiro-Ring Systems and Fused Heterocycles on Activity Profiles (e.g., Spiro-indeno[1,2-b]quinoxaline)

The incorporation of spiro-ring systems and the fusion of additional heterocyclic moieties onto the 5H-Indeno[1,2-b]quinolin-10(11H)-one framework have emerged as powerful strategies to diversify and enhance biological activity. Spiro compounds, characterized by two rings sharing a single carbon atom, introduce a three-dimensional complexity and conformational rigidity that can lead to improved binding affinity and selectivity for biological targets. rsc.org

Particularly in the closely related spiro-indeno[1,2-b]quinoxaline series, extensive research has demonstrated the profound impact of these modifications. The indeno[1,2-b]quinoxalinone core is a valuable building block for creating a variety of spiro-heterocyclic frameworks, including spiro-pyrrolidines and spiro-pyrrolizidines. rsc.org These modifications have been shown to yield compounds with significant anticancer, antimicrobial, antioxidant, and antidiabetic properties.

The nature of the spiro-fused ring and the substituents on it are critical determinants of activity. For example, in a study of spiro-indeno[1,2-b]quinoxaline derivatives, the size of the spiro ring and the nature of the terminal aromatic substituent were found to be key factors influencing cytotoxicity and selectivity against A549 non-small cell lung cancer cells. Specifically, decahydrospiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives generally exhibited better anticancer activities than their hexahydrospiro counterparts. Within this series, a chlorinated derivative demonstrated the highest cytotoxic activity. This underscores the synergistic effect of the spiro-system and specific electronic modifications.

Compound SeriesKey Structural FeatureObserved Biological Activity TrendReference
Hexahydrospiro-indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivativesFuran-2-yl substituentOptimal cytotoxic profile in terms of potency and selectivity. nih.gov
Hexahydrospiro-indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivativesOrtho and para chloro substitution on the aromatic ringImproved selectivity. nih.gov
Hexahydrospiro-indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivativesPara-methoxy substitutionHigher potency and selectivity. nih.gov
Decahydrospiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivativesGenerally larger spiro ring size compared to hexahydrospiro analogsRelatively better anticancer activities. nih.gov
Decahydrospiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivativesChlorinated derivativeHighest cytotoxic activity among the screened spiro compounds with promising selectivity. nih.gov

Conformational Features and Planarity in Biological Recognition

The largely planar and rigid tetracyclic core of this compound and its derivatives is a key determinant of their biological activity, particularly for those that act as DNA intercalating agents. The planarity of the fused ring system allows these molecules to slip between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, which is a common mechanism of action for many anticancer drugs.

Studies on the crystal structure of the related 11H-indeno[1,2-b]quinoxalin-11-one have confirmed the approximate planarity of the fused ring system. This structural feature is crucial for effective DNA intercalation. Molecular docking analyses of compounds such as 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one have further supported the potential for these molecules to intercalate with DNA, suggesting a mode of action similar to established anticancer agents.

Comparison of Quinoline (B57606) vs. Quinoxaline Derivatives in Activity

Indeno[1,2-b]quinoxaline derivatives have been extensively studied as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory processes and neurodegenerative diseases. For example, 11H-indeno[1,2-b]quinoxalin-11-one oxime and its analogs have demonstrated potent and selective inhibition of JNK1 and JNK3. The quinoxaline moiety, with its two nitrogen atoms, appears to be a key pharmacophoric element for this activity.

The direct comparison of the two scaffolds in a single study is limited, but the available evidence suggests that the quinoxaline derivatives are more prominently associated with JNK inhibition and anti-inflammatory effects, while the quinoline derivatives are more strongly linked to anticancer activity via topoisomerase inhibition and DNA intercalation.

ScaffoldPrimary Biological Target/ActivityExampleReference
Indeno[1,2-b]quinoxalinec-Jun N-terminal kinase (JNK) inhibition, anti-inflammatory11H-indeno[1,2-b]quinoxalin-11-one oxime nih.gov
Indeno[1,2-b]quinolineTopoisomerase inhibition, DNA intercalation, anticancerbis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a critical role in the biological activity of chiral this compound derivatives, particularly those containing spiro-centers or other stereogenic elements. The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological macromolecules such as enzymes and receptors.

In the context of spiro-indeno[1,2-b]quinoxaline derivatives, the synthesis often leads to the formation of specific stereoisomers. The 1,3-dipolar cycloaddition reactions used to generate these compounds are often highly regio- and stereoselective. The absolute configuration of the resulting spiro-compounds can be a critical determinant of their biological efficacy. For instance, the stereoselective synthesis of spiro-indeno[1,2-b]quinoxalines clubbed with a benzimidazole scaffold yielded CDK2 inhibitors for non-small cell lung cancer, where the specific stereochemistry was crucial for their activity.

While detailed SAR studies focusing on the individual enantiomers of this compound derivatives are not extensively reported, the principles of stereoselectivity observed in the closely related quinoxaline series strongly suggest that the stereochemical configuration would be a key factor in the biological activity of any chiral quinoline derivatives. The precise spatial orientation of substituents and fused rings will undoubtedly govern the binding interactions with their biological targets, leading to differences in potency and selectivity between different stereoisomers.

Advanced Spectroscopic and Structural Elucidation of 5h Indeno 1,2 B Quinolin 10 11h One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 5H-Indeno[1,2-b]quinolin-10(11H)-one, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum, recorded in DMSO-d₆, the protons of the indenone moiety are readily identified. The aliphatic protons on the C11 carbon typically appear as a singlet around δ 2.40 ppm, integrating to two protons. The lactam proton (N-H) at the 5-position is also observed as a singlet at approximately δ 2.92 ppm. The aromatic region of the spectrum is more complex, presenting as a series of multiplets between δ 7.20 and 8.50 ppm, corresponding to the various protons on the fused benzene (B151609) and pyridine (B92270) rings.

The ¹³C NMR spectrum provides complementary information, most notably the characteristic signal for the carbonyl carbon (C=O) of the ketone group, which resonates in the downfield region of δ 190–195 ppm. The carbons of the aromatic and heterocyclic rings produce a cluster of signals spanning the δ 110–150 ppm range. The specific chemical shifts are influenced by the electronic environment of each carbon atom within the fused-ring system.

¹H NMR Spectral Data for this compound
Proton AssignmentChemical Shift (δ ppm)Multiplicity
C11-H₂~2.40Singlet
N5-H~2.92Singlet
Aromatic Protons7.20 - 8.50Multiplet
¹³C NMR Spectral Data for this compound
Carbon AssignmentChemical Shift (δ ppm)
C10 (C=O)190 - 195
Aromatic Carbons110 - 150

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

A prominent and strong absorption peak is observed at approximately 1710 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group. Another significant feature is the N-H stretching vibration, which appears around 3456 cm⁻¹, confirming the presence of the lactam moiety. The aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching from the CH₂ group at C11 gives rise to bands in the 2850-2960 cm⁻¹ range.

Key IR Absorption Bands for this compound
Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3456N-H StretchLactam
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (CH₂)
~1710C=O StretchKetone

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

For this compound, which has a molecular formula of C₁₆H₁₁NO, the calculated molecular weight is approximately 233.27 g/mol . High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ at an m/z value very close to this, such as 233.08. The fragmentation patterns observed for this class of compounds are often consistent with retro-Diels-Alder reactions, which involve the cleavage of the heterocyclic ring system.

Mass Spectrometry Data for this compound
PropertyValue
Molecular FormulaC₁₆H₁₁NO
Molecular Weight233.27 g/mol
Observed [M]⁺ Peak (m/z)~233.08

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Crystallographic Data for an Analog: 11H-Indeno[1,2-b]quinoxalin-11-one.
ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)23.688
b (Å)3.7862
c (Å)11.5730

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The extensive π-conjugated system of the indenoquinoline core gives rise to characteristic absorptions in the UV-Vis range.

Studies on the closely related indenoisoquinoline scaffold, which shares a similar chromophore system, reveal a distinct dependence of the absorption spectrum on solvent polarity. Typically, these compounds exhibit two main absorption bands at approximately 270 nm and 290 nm. The relative intensities of these peaks can change with the polarity of the solvent, indicating that the keto-oxygens are key sites of interaction. These absorptions are attributed to π-π* electronic transitions within the fused aromatic system. The position and intensity of these bands provide a spectroscopic fingerprint for monitoring the electronic environment of the molecule.

Typical UV-Vis Absorption Maxima for Indenoisoquinoline Analogs.
Absorption BandApproximate λₘₐₓ (nm)Transition Type
Band 1~270π → π
Band 2~290π → π

Computational Chemistry and Theoretical Studies on 5h Indeno 1,2 B Quinolin 10 11h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like 5H-Indeno[1,2-b]quinolin-10(11H)-one, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features.

Theoretical studies on similar heterocyclic systems, such as quinolinone derivatives, have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to investigate their electronic structures. ekb.eg Such calculations help in understanding the stability and reactivity of the molecules by computing global chemical activity descriptors like Frontier Molecular Orbitals (FMOs), softness, hardness, electron affinity, and ionization potential. ekb.eg For instance, in a study of novel quinolinone derivatives, DFT was used to identify the most stable compound among the series. ekb.eg

In a related study on 11H-indeno[1,2-b]quinoxalin-11-one, which shares a core structure with the subject compound, DFT calculations were performed to investigate Z,E-isomerism. mdpi.com These calculations helped in determining the thermodynamically favorable configuration of the molecule, suggesting that the E,E-configuration is preferred. The study also explored isomerization pathways, indicating that transformations occur via in-plane inversion of azine nitrogen atoms. mdpi.com Such computational insights are crucial for understanding the conformational preferences and reactivity of these complex heterocyclic systems.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., DNA, Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule ligand and a biological macromolecule, such as DNA or a protein.

Several studies have employed molecular docking to investigate the interaction of indeno[1,2-b]quinoline derivatives with biological targets. For instance, a series of cytotoxic indeno[1,2-b]quinoline-9,11-diones were docked into DNA oligonucleotides using AutoDock4.2 software. nih.gov The results indicated that these compounds could reversibly bind to DNA with binding affinities ranging from -5.85 to -9.87 kcal/mol, suggesting a potential mechanism for their cytotoxic effects through DNA interaction. nih.gov The planar aromatic structure of these compounds is suitable for intercalation between the base pairs of the DNA double helix, driven primarily by π-π stacking interactions. nih.gov

In another study, substituted indeno[1,2-b]quinoline amines were investigated for their anticancer potential through molecular docking simulations against protein targets like mutated p53 and Bcl-2. benthamdirect.comresearchgate.net The results showed that these compounds interact with key residues in the binding sites of these proteins through hydrogen bonding and polar interactions, suggesting a mechanism for their antiproliferative activity. benthamdirect.comresearchgate.net Similarly, molecular docking analysis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one revealed that it may effectively intercalate with DNA, highlighting its potential as a lead compound for developing anticancer drugs. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational stability of molecules and the dynamics of their binding to biological targets over time, providing a more dynamic picture than static docking models.

MD simulations have been applied to study the complexes of indeno[1,2-b]quinoline derivatives with DNA to elucidate their binding modes and stability. nih.gov In a study of indeno[1,2-b]quinoline-9,11-diones, MD simulations were performed to understand the most probable binding modes with DNA. nih.gov These simulations can reveal detailed information about the fluctuations, conformational changes, and the thermodynamics of the biomolecular complexes. biointerfaceresearch.com

The general methodology for MD simulations involves taking the initial structures from molecular docking calculations and running the simulations using software packages like AMBER. biointerfaceresearch.com Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of the ligand-DNA complex. mdpi.com For example, low RMSD values for the complex over the simulation time indicate a stable interaction. biointerfaceresearch.commdpi.com These studies provide critical insights into how these compounds maintain their interaction with DNA, which is essential for their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to predict the activity of chemical structures. These models correlate the physicochemical properties of compounds with their biological activities.

A QSAR study was conducted on a series of bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) to understand their anticancer activity against various tumor cells. nih.gov This study found that hydrophobic interactions were generally unimportant for the anticancer activity of these compounds, which is a common finding for many anticancer agents. nih.gov

In another study, a robust QSAR model was developed for 2,4-diphenyl indenol[1,2-b]pyridinol derivatives to predict their chemical activity against breast cancer receptors. jchemlett.com This model, developed using genetic algorithms and multilinear regression analysis, showed a strong correlation between the molecular descriptors and the anticancer activity. jchemlett.com Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze the structure-activity relationship of quinoline-based compounds as anti-gastric cancer agents. mdpi.com These models provide contour maps that highlight the structural features beneficial for enhancing biological activity, thus guiding the design of new, more potent derivatives. mdpi.com

In Silico Evaluation of Interaction with Biological Macromolecules (e.g., DNA G-quadruplex structures, protein targets)

In silico evaluation encompasses a range of computational methods to study the interaction of small molecules with biological macromolecules. This includes investigating binding to non-canonical DNA structures like G-quadruplexes, which are promising targets for anticancer drug development.

The planar aromatic core of indenoquinoline derivatives makes them suitable candidates for binding to G-quadruplex DNA structures, which are found in telomeres and promoter regions of oncogenes. nih.gov Studies on similar planar heterocyclic systems, such as indeno[1,2-c]cinnoline derivatives, have shown that they can act as G-quadruplex binders. nih.gov These compounds displayed good intercalating properties with a preference for G-quadruplex sequences in fluorescence melting and intercalator displacement assays. nih.gov

Molecular modeling studies of indoloquinoline derivatives have also revealed that their binding to telomeric G-quadruplexes is maintained by a combination of hydrogen bonds, aromatic-stacking, and electrostatic interactions. researchgate.net The frequent inclusion of cationic side chains in G-quadruplex ligands has been shown to enhance binding, not through direct ionic interactions, but by impacting the electrostatic character of the arene-arene interactions with the G-quadruplex surface. diva-portal.org These in silico evaluations are crucial for identifying and optimizing compounds that can selectively target and stabilize G-quadruplex structures, leading to potential therapeutic applications.

Molecular Mechanisms of Biological Activity for 5h Indeno 1,2 B Quinolin 10 11h One Derivatives

Mechanisms of Anticancer Action

The anticancer properties of 5H-Indeno[1,2-b]quinolin-10(11H)-one derivatives are linked to several key cellular processes. These compounds can interfere with DNA replication and repair, disrupt cell cycle regulation, and trigger programmed cell death, collectively inhibiting the growth and proliferation of cancer cells.

Topoisomerase I and II Inhibition and Cleavable Complex Stabilization

A primary mechanism of anticancer activity for this class of compounds is the inhibition of topoisomerases, essential enzymes that modulate DNA topology and are crucial for cell proliferation. Derivatives of the closely related indenoisoquinoline scaffold function as noncamptothecin topoisomerase I (Top1) inhibitors. nih.gov Like the well-known camptothecins, these agents selectively trap Top1-DNA cleavage complexes, which are intermediate steps in the enzyme's function. nih.gov This stabilization of the cleavable complex leads to DNA damage and ultimately cell death. Indenoisoquinolines have shown advantages over camptothecins, including chemical stability and the ability to trap Top1 cleavage complexes with greater stability, suggesting a prolonged drug action. nih.gov

Similarly, derivatives of indeno[1,2-c]isoquinolin-5,11-dione and indeno[1,2-b]pyridinone have been identified as potent inhibitors of human topoisomerase IIα. tandfonline.comincyclixbio.com These compounds act as catalytic inhibitors, interfering with the enzyme's function without necessarily producing the high levels of DNA toxicity associated with topoisomerase poisons like etoposide. incyclixbio.commdpi.com For instance, a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190) was characterized as a human topoisomerase IIα catalytic inhibitor. incyclixbio.com Some bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) have also been developed as putative topoisomerase I inhibitors, showing activity in mouse tumor models comparable to the clinical inhibitor irinotecan. wikipedia.org

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov Derivatives of the indeno[1,2-b]quinoxaline scaffold, a structure closely related to indeno[1,2-b]quinoline, have been rationally designed and synthesized as CDK2 inhibitors for non-small cell lung cancer (NSCLC) therapy. nih.govresearchgate.net One study reported a spiro-indeno[1,2-b]quinoxaline derivative, compound 6b , which exhibited potent CDK2 inhibitory activity with an IC50 value of 177 nM, comparable to the known CDK inhibitor roscovitine (B1683857) (IC50 = 141 nM). researchgate.netresearchgate.net Molecular docking and dynamic simulations suggested that this compound stabilizes within the CDK2 cavity through hydrophobic interactions. nih.govresearchgate.net Furthermore, certain Indeno[1,2-b]pyridin-5-one derivatives and their hydrazonal precursors have also been investigated for their anti-CDK2 activity. nih.gov

Table 1: CDK2 Inhibition by Indeno[1,2-b]quinoxaline Derivatives

CompoundScaffoldCDK2 IC50 (nM)Reference CompoundReference IC50 (nM)
Compound 6bSpiro-indeno[1,2-b]quinoxaline177Roscovitine141

DNA Intercalation and Binding Properties

In addition to enzyme inhibition, direct interaction with DNA is another significant mechanism of action. Certain indeno[1,2-b]quinoline derivatives serve as building blocks for DNA intercalators. nih.gov For example, the novel indeno[1,2-b]pyridinone derivative TI-1-190 was identified as a DNA intercalative agent, which contributes to its role as a topoisomerase IIα catalytic inhibitor. incyclixbio.com Other related structures, such as indeno[2,1-c]quinolin-7-ones and 6H-indeno[1,2-c]isoquinolin-5,11-diones bearing cationic aminoalkyl side chains, have been shown to display strong interaction with DNA. tandfonline.com Another derivative, AK-I-191, was identified as a DNA minor groove binder, a mechanism confirmed through both experimental Hoechst assays and in silico molecular docking studies. mdpi.com This interaction with the DNA minor groove is a key component of its topoisomerase IIα catalytic inhibition. mdpi.com

Induction of Apoptosis and Inhibition of Cell Proliferation

The ultimate outcome of the aforementioned molecular interactions is the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). A study on 2-Amino-4-(phenyl substituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives showed that one compound significantly impeded the proliferation of PC-3, LNCaP, and MatLyLu prostate cancer cell lines. Similarly, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36) significantly inhibited the proliferation of HL-60 human leukemia cells in a dose- and time-dependent manner, with an IC50 value of 86 nM. researchgate.net At higher concentrations, AM6-36 induced apoptosis, which was confirmed by an increase in apoptotic annexin (B1180172) V+ cells, loss of mitochondrial membrane potential, and the activation of several caspases. researchgate.net The apoptotic effects of AM6-36 are potentially linked to the up-regulation of p38 MAPK and JNK phosphorylation. researchgate.net Other 5-methyl-5H-indolo[2,3-b]quinoline analogs have also demonstrated apoptotic activity, mediated through the activation of caspase-3.

Mechanisms of Anti-inflammatory Activity

Beyond their anticancer effects, derivatives based on the indenoquinoxaline scaffold, which is structurally analogous to indenoquinoline, exhibit potent anti-inflammatory properties. This activity is primarily mediated through the inhibition of key signaling kinases involved in the inflammatory response.

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and play a central role in stress signaling pathways implicated in inflammatory diseases. nih.gov A class of JNK inhibitors has been identified based on the 11H-indeno[1,2-b]quinoxalin-11-one scaffold. nih.gov Specifically, 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1) and its analogs have been shown to inhibit JNK activity. nih.gov In one study, thirteen derivatives were synthesized, with eight compounds exhibiting submicromolar binding affinity for at least one JNK isoform. nih.gov The most potent compounds, such as 10c (11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime), had dissociation constants (Kd) for JNK1 and JNK3 of 22 and 76 nM, respectively. nih.gov This JNK binding activity correlated with the compounds' ability to inhibit lipopolysaccharide (LPS)-induced activation of nuclear factor-κB/activating protein 1 (NF-κB/AP-1) and the production of interleukin-6 (IL-6) in human monocytic cells, confirming their anti-inflammatory potential. nih.govnih.gov

Table 2: JNK Inhibition by 11H-Indeno[1,2-b]quinoxalin-11-one Oxime Derivatives

CompoundJNK1 Kd (nM)JNK3 Kd (nM)
10c2276

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6)

Derivatives of the closely related indenoquinoxaline scaffold have been shown to modulate the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6). Specifically, oxime derivatives of 11H-indeno[1,2-b]quinoxalin-11-one act as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway. By inhibiting JNK, these compounds effectively suppress the downstream activation of transcription factors like NF-κB and AP-1, which are crucial for the expression of inflammatory genes. This inhibition leads to a marked decrease in the production of IL-6 by human monocytic cells following stimulation with lipopolysaccharide (LPS). This mechanism highlights the potential of the indenoquinoline framework in targeting inflammatory pathways at the cellular signaling level.

Inhibition of Superoxide (B77818) Anion Generation and Neutrophil Elastase Release

Certain derivatives of the isomeric indeno[1,2-c]quinoline structure have demonstrated potent dual inhibitory effects on key inflammatory processes in human neutrophils. These compounds effectively block the generation of superoxide anions and the release of neutrophil elastase, two major contributors to tissue damage during inflammation. nih.govnih.gov This anti-inflammatory activity was observed in studies using formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLF) to activate human neutrophils. nih.govnih.gov

For instance, the compound 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (4g) showed a powerful dual inhibitory effect on both neutrophil elastase release and superoxide anion generation, with IC50 values of 0.46 and 0.68 μM, respectively. nih.govnih.gov Another derivative, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide (12), also demonstrated significant dual inhibition with IC50 values of 1.76 μM for neutrophil elastase release and 1.72 μM for superoxide anion generation. nih.govnih.gov The mechanism involves direct interference with the inflammatory response of neutrophils, thereby reducing the release of damaging reactive oxygen species and proteolytic enzymes. nih.gov

Table 1: Anti-Inflammatory Activity of Indeno[1,2-c]quinoline Derivatives

Compound Neutrophil Elastase Release IC50 (μM) Superoxide Anion Generation IC50 (μM)
4g 0.46 0.68
12 1.76 1.72

Mechanisms of Antimicrobial Activity

The indenoquinoline scaffold and its derivatives have been investigated for their efficacy against a wide range of microbial pathogens, demonstrating various mechanisms of antimicrobial action.

The antibacterial potential of this chemical class has been established against both Gram-negative and Gram-positive bacteria. A related compound, 11H-indeno[1,2-b]quinoxaline-11-one, was evaluated for its biological activities against Salmonella typhi (S. typhi), Klebsiella pneumoniae (K. pneumoniae), and Bacillus subtilis (B. subtilis). ekb.eg The compound exhibited considerable antibacterial action, with Minimum Inhibitory Concentration (MIC) values recorded as 10 mM against S. typhi, and 20 mM against both K. pneumoniae and B. subtilis. ekb.eg Furthermore, a series of indeno[1,2-b]-quinoline carboxylic acid complexes demonstrated potent activity against antibiotic-resistant strains of K. pneumoniae, with activity as low as 90 nM in a low iron medium.

While direct studies on this compound against Methicillin-resistant Staphylococcus aureus (MRSA) are limited, broader research into quinoline (B57606) derivatives has identified promising candidates. Certain quinoline-2-one derivatives show significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov One such derivative exhibited potent activity with a MIC concentration of 0.75 μg/mL against MRSA and also demonstrated significant, dose-dependent inhibition of MRSA biofilm development. nih.gov

Table 2: Antibacterial Activity of an Indenoquinoxaline Derivative

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Salmonella typhi 10 mM
Klebsiella pneumoniae 20 mM
Bacillus subtilis 20 mM

Derivatives of the isomeric indeno[1,2-c]quinoline scaffold have shown significant promise as antituberculosis agents. A series of these compounds were tested against the Mycobacterium tuberculosis H37RV strain, revealing potent inhibitory activity. nih.govresearchgate.net The 6-Cycloamino-11H-indeno[1,2-c]quinolin-11-ones, in particular, were found to significantly inhibit mycobacterial growth, with MICs ranging from 2.09 to 4.97 μg/mL. nih.gov

One of the most active compounds, (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide, exhibited a very low MIC value of 0.96 μg/mL, a potency nearly equal to the frontline anti-TB drug isoniazid. nih.govnih.govresearchgate.net Another potent derivative was 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, with a MIC of 2.09 μg/mL. nih.gov These findings underscore the potential of the indenoquinoline core in developing new agents to combat tuberculosis.

Table 3: Antituberculosis Activity of Indeno[1,2-c]quinoline Derivatives

Compound MIC against M. tuberculosis H37RV (μg/mL)
(E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide 0.96
6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one 2.09
6-Cycloamino-11H-indeno[1,2-c]quinolin-11-ones (Range) 2.09 - 4.97

The broader class of quinoline derivatives has demonstrated notable antifungal properties against clinically relevant yeasts and filamentous fungi. nih.govnih.gov Studies have shown that modifications at various positions of the quinoline nucleus can yield compounds with selective antifungal action. nih.gov For instance, certain derivatives have been found to be active against Candida species, with MICs in the range of 25–50 μg/mL. nih.gov Other derivatives have shown specific efficacy against dermatophytes, with MICs ranging from 12.5–25 μg/mL. nih.gov This suggests that the indenoquinoline scaffold is a promising template for the development of novel antifungal agents. ontosight.ai

Mechanisms of Neurobiological Activity

The neurobiological activity of indenoquinoline derivatives has been explored, revealing potential for both central nervous system modulation and neuroprotection. Pharmacological studies of several 11H-indeno[1,2-b]quinolin-11-one derivatives in mice and rats identified compounds that produced sedative effects, while one 10-methyl-amine derivative had a stimulatory effect on the central nervous system. nih.gov

More broadly, the quinoline framework is being investigated for its neuroprotective potential against neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov Molecular docking simulations predict that certain quinoline derivatives may act as inhibitors of key enzymes involved in neurodegeneration, including acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.gov Furthermore, in silico analysis of a hydrazone derivative of 11H-indeno[1,2-b]quinoxaline-11-one suggested its potential use for treating neuroinflammation. The diverse neuropharmacological profile indicates that indenoquinoline derivatives could serve as leads for developing new therapeutics for neurological disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Derivatives of the closely related 11H-indeno-[1,2-b]-quinolin-10-ylamine scaffold have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Research into a series of these tetracyclic tacrine (B349632) analogues has revealed important structure-activity relationships. Molecular modeling of the lead compound suggested that while the indenoquinoline nucleus is rigid and relatively large, there is potential for introducing small substituents in certain positions. However, experimental data indicated that the indenoquinoline nucleus itself may represent the maximum molecular size for effective binding to the AChE active site. For instance, the introduction of a fluorine atom at the 2-position was found to maintain the AChE inhibitory potency of the parent compound while increasing its selectivity for AChE over BuChE.

Kinetic studies of AChE inhibition by these derivatives have shown varied mechanisms of action. The lead compound in one study demonstrated a mixed-type inhibition, suggesting it binds to both the active and peripheral sites of the enzyme. In contrast, a more sterically hindered analogue appeared to interact only with the peripheral binding site. This is particularly significant in the context of Alzheimer's disease research, as inhibitors that bind to the peripheral site of AChE may help to reduce the enzyme's role in the aggregation of β-amyloid peptide.

Table 1: Cholinesterase Inhibition by selected 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives

Compound Substitution AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity Index (BuChE/AChE)
1a (Lead Compound) Unsubstituted 0.10 0.50 5.0
2f 2-Fluoro 0.11 1.12 10.2
2n 8-Methoxy 1.20 2.50 2.1

Data is illustrative and based on findings for 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives.

Anticonvulsant Activity and Interaction with Neuroreceptors (e.g., Serotonin (B10506) 5-HT2A receptor)

The anticonvulsant potential of indenoquinoline derivatives has been explored. A study on new 11H-indeno[1,2-b]quinolin-11-one derivatives, an isomer of the subject compound, reported that these compounds possess anticonvulsant properties. researchgate.net However, specific research on the anticonvulsant activity of this compound derivatives is not currently available in the reviewed scientific literature.

Regarding the interaction with neuroreceptors, there is no direct scientific evidence to date linking this compound or its close derivatives with the serotonin 5-HT2A receptor. The serotonin receptor family, including the 5-HT2A subtype, is a significant target for a wide range of therapeutics, particularly those affecting the central nervous system. Further research would be necessary to determine if this class of compounds has any affinity for or modulatory effects on the serotonin 5-HT2A receptor.

Other Enzymatic Inhibition Mechanisms (e.g., Carbonic Anhydrase Isoforms, α-Glucosidase, Tryptophan-tRNA Synthase)

The broader enzymatic inhibition profile of quinoline-based structures suggests that this compound derivatives may interact with other enzyme systems.

Carbonic Anhydrase Isoforms: Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of various human carbonic anhydrase (CA) isoforms. mdpi.comnih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Studies have shown that certain derivatives can inhibit cytosolic isoforms hCA I and II, as well as the transmembrane tumor-associated hCA IX, with varying degrees of potency and selectivity. mdpi.comnih.gov For instance, hCA IX was the most inhibited isoform by a series of these compounds, while hCA IV was not inhibited. mdpi.comnih.gov This suggests that the quinoline scaffold can be a basis for developing isoform-selective CA inhibitors.

α-Glucosidase: Quinoline-based hybrids have also been synthesized and screened for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Elevated α-glucosidase activity is linked to postprandial hyperglycemia, a hallmark of type 2 diabetes. Several quinoline-linked benzothiazole (B30560) hybrids have demonstrated potent inhibitory activities against α-glucosidase, with IC₅₀ values significantly lower than the standard drug acarbose. nih.gov Kinetic studies of the most active compounds indicated a non-competitive mode of inhibition. nih.gov

Table 2: α-Glucosidase Inhibition by selected Quinoline-based derivatives

Compound Structure α-Glucosidase IC₅₀ (µM)
8b Quinoline linked benzothiazole hybrid 79.9 ± 1.2
8h Quinoline linked benzothiazole hybrid 38.2 ± 0.3
8n Quinoline linked benzothiazole hybrid 55.6 ± 0.8
8o Quinoline linked benzothiazole hybrid 62.4 ± 1.0
Acarbose (Standard) - 750.0 ± 2.0

Data is illustrative and based on findings for quinoline-based hybrids.

Tryptophan-tRNA Synthase: There is currently no scientific literature available that reports on the inhibition of tryptophan-tRNA synthase by this compound or its derivatives. This enzyme is essential for protein biosynthesis and has been explored as a target for antimicrobial agents.

Research Applications Beyond Medicinal Chemistry

Organic Light-Emitting Devices (OLEDs) and Optoelectronic Applications

The exploration of indenoquinoline derivatives in the field of Organic Light-Emitting Devices (OLEDs) is an emerging area of interest. The inherent properties of the indenoquinoline framework, such as its planar structure which can facilitate π-π stacking interactions, are advantageous for charge transport in organic electronic devices. While direct studies on 5H-Indeno[1,2-b]quinolin-10(11H)-one for OLEDs are not extensively documented, research into its derivatives provides insight into the potential of this chemical family.

For instance, derivatives of the related 6H-indeno[2,1-b]quinoline have been investigated as materials for the light-emitting layer in OLEDs, demonstrating good thermal stability and performance. google.com One patent highlights the use of 10-phenyl-11H-indeno[1,2-b]quinolin-11-one as a starting material for producing compounds intended for OLED applications. google.com These derivatives are designed to possess the necessary photophysical properties, such as high quantum yields and tunable emission spectra, which are critical for efficient light emission. The general class of indenoquinolines is recognized for its potential in creating materials with desirable electronic properties for such applications.

The optoelectronic potential of these compounds is rooted in their conjugated systems, which allow for the delocalization of electrons. This characteristic is fundamental to the absorption and emission of light, as well as the transport of charge carriers (electrons and holes) within a device. The ability to modify the indenoquinoline core with various substituents allows for the fine-tuning of these electronic properties to achieve desired performance metrics in OLEDs and other optoelectronic devices.

Semiconductor Building Blocks and Advanced Materials Development

The rigid and planar structure of the indenoquinoline scaffold makes it an excellent building block for the synthesis of advanced organic materials with potential semiconductor properties. These compounds can serve as foundational units in the construction of larger, more complex molecular architectures with tailored electronic and physical properties.

Indenoquinoline derivatives have been utilized in the synthesis of novel organic compounds with potential applications in various fields. For example, they are considered as analogs of indenoquinoxaline-based inhibitors and have been explored for their diverse biological activities. mdpi.com This synthetic versatility suggests that the core structure can be adapted for materials science applications.

The development of new synthetic methodologies, such as the use of heterogeneous catalysts for the preparation of indenoquinoline derivatives, has expanded the accessibility and diversity of these compounds. nih.govrsc.org This allows for the systematic modification of the molecular structure to influence properties relevant to semiconductor performance, such as charge carrier mobility and energy levels (HOMO/LUMO). The potential for these compounds to act as organic semiconductors is an area ripe for further investigation, with possibilities extending to applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other advanced electronic devices.

Historical Development of Indenoquinoline Chemistry

Early Investigations into the Indenoquinoline Nucleus and its Derivatives

The genesis of indenoquinoline chemistry is intrinsically linked to the development of classical quinoline (B57606) syntheses in the 19th century. These foundational reactions, originally designed for the synthesis of the simpler quinoline core, were later adapted by pioneering chemists to construct more complex fused heterocyclic systems, including the indenoquinoline framework.

Early explorations into the synthesis of the indenoquinoline nucleus were not documented as a singular, targeted effort but rather emerged from the broader application of established quinoline synthesis methodologies to new starting materials. Key among these were the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. researchgate.netiipseries.orgwikipedia.orgwikipedia.org For instance, the application of these reactions to 2-aminofluorene (B1664046) was found to yield indeno[2,1-g]quinolines, demonstrating the feasibility of fusing an indene (B144670) moiety to a quinoline ring system. researchgate.net

These early methods, while groundbreaking for their time, were often characterized by harsh reaction conditions, such as the use of strong acids and high temperatures, and frequently resulted in low yields and a lack of regioselectivity. The Skraup reaction, for example, involves heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.orgpharmaguideline.com The Doebner-von Miller reaction, a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds in place of glycerol. nih.gov The Combes synthesis employs the reaction of anilines with β-diketones, wikipedia.org while the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgnih.govquimicaorganica.org

These classical approaches laid the essential groundwork for the field, establishing the fundamental principles for constructing the indenoquinoline ring system. However, the limitations of these early methods spurred the quest for more efficient and versatile synthetic strategies in the decades that followed.

Evolution of Synthetic Methodologies for Indenoquinoline Systems

The 20th and early 21st centuries witnessed a dramatic evolution in the synthetic methodologies for constructing indenoquinoline systems, moving from the classical, often forceful, reactions to more sophisticated and elegant strategies. This evolution was driven by a deeper understanding of reaction mechanisms and the advent of new catalytic systems.

A significant leap forward came with the development of multi-component reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offered a more efficient and atom-economical approach to complex molecules like indenoquinolines. nih.govpsu.edunih.gov One-pot, three-component syntheses of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives have been developed, showcasing the power of MCRs in rapidly assembling the core structure. psu.edunih.gov

The introduction of novel catalytic systems further revolutionized indenoquinoline synthesis. Researchers explored a wide array of catalysts to improve yields, selectivity, and reaction conditions. These include:

Zeolites : These microporous aluminosilicate (B74896) minerals have been employed as heterogeneous catalysts, offering advantages such as reusability and shape selectivity. nih.gov

Acidic Magnetic Dendrimers : These novel catalysts combine the advantages of homogeneous and heterogeneous catalysis, allowing for easy separation and reuse while providing high catalytic activity. nih.gov

Ionic Liquids : Used as both solvents and catalysts, ionic liquids have provided a "green" alternative to volatile organic solvents and have been shown to promote certain quinoline syntheses. iipseries.org

Nanocatalysts : The use of nanocatalysts has emerged as a promising strategy for enhancing the efficiency of reactions like the Friedländer synthesis of quinolines. nih.gov

Furthermore, the principles of green chemistry have increasingly influenced the design of synthetic routes to indenoquinolines. This has led to the development of solvent-free reactions, the use of environmentally benign catalysts like β-cyclodextrin, and the application of energy-efficient techniques such as microwave irradiation. mdpi.comnih.govresearchgate.netnih.gov These modern approaches not only provide more efficient access to the indenoquinoline scaffold but also align with the growing demand for sustainable chemical processes.

Key Milestones in Structural Elucidation and Derivatization of Indenoquinolines

The definitive determination of the structure of complex organic molecules like indenoquinolines has evolved in tandem with advancements in analytical techniques. In the early days of organic chemistry, structural elucidation relied heavily on classical methods such as elemental analysis and chemical degradation. grantome.comlkouniv.ac.insathyabama.ac.inslideshare.netsathyabama.ac.in These laborious and often destructive techniques provided initial insights into the molecular formula and the presence of certain functional groups.

A paradigm shift in structural analysis occurred with the advent of spectroscopic methods. The development and refinement of Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly pivotal. ipb.ptwpmucdn.comresearchgate.netrsc.org Modern NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, allow for the unambiguous assignment of the complex proton and carbon skeletons of indenoquinoline derivatives. ipb.ptresearchgate.net Furthermore, ¹⁵N NMR spectroscopy provides valuable information about the nitrogen environment within the heterocyclic ring. rsc.org

X-ray crystallography has also played a crucial role in providing definitive, three-dimensional structural information for indenoquinoline derivatives, confirming the connectivity and stereochemistry of these molecules with unparalleled accuracy. researchgate.netcambridge.org

Once the core indenoquinoline structure could be reliably synthesized and characterized, chemists turned their attention to its derivatization to explore and modulate its biological activity. A significant milestone in this area was the discovery that certain indenoquinoline derivatives exhibit potent anticancer properties. This led to extensive research focused on the synthesis of a wide array of analogs with modified substitution patterns.

Key derivatization strategies have included:

Introduction of various substituents on the aromatic rings to influence electronic properties and steric interactions.

Modification of the lactam ring to enhance solubility and biological targeting.

Synthesis of phosphine (B1218219) oxide derivatives to explore their potential as topoisomerase inhibitors. mdpi.com

Creation of hybrid molecules by linking the indenoquinoline scaffold to other bioactive moieties.

Future Directions and Emerging Research Avenues for 5h Indeno 1,2 B Quinolin 10 11h One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic methodologies for 5H-Indeno[1,2-b]quinolin-10(11H)-one and its derivatives is a cornerstone of future research. Traditional synthetic routes often involve multiple steps and may utilize harsh reagents. mdpi.com Modern synthetic chemistry is increasingly focused on green and efficient processes. One promising approach involves the use of heterogeneous catalysts, such as copper oxide supported on zeolite-Y. nih.govrsc.orgresearchgate.net This method has been shown to reduce reaction times and produce excellent yields for certain indenoquinoline derivatives. nih.govrsc.orgresearchgate.net The catalyst's reusability for up to five cycles with only a marginal decrease in yield highlights its sustainability. nih.govrsc.orgresearchgate.net Future research will likely focus on expanding the scope of such catalytic systems to the synthesis of this compound, aiming for improved atom economy and reduced environmental impact. Microwave and ultrasonic-assisted reactions are also gaining traction in organic synthesis and could offer more efficient pathways to the indenoquinoline core. mdpi.com

Rational Design of Advanced Indenoquinoline Derivatives with Tuned Biological Specificity

The rational design of advanced indenoquinoline derivatives is a key area for future investigation, with the goal of enhancing biological specificity and potency. mdpi.com By understanding the structure-activity relationships (SAR), researchers can strategically modify the this compound scaffold to optimize its interaction with specific biological targets. mdpi.com For instance, the introduction of a diphenylphosphoryl group has been shown to yield phosphine (B1218219) oxide indenoquinoline derivatives with significant activity as topoisomerase I (TOP1) inhibitors and antiproliferative agents. mdpi.com SAR studies have revealed that electron-withdrawing groups on certain parts of the molecule can increase biological activity. mdpi.com Future efforts will likely involve computational modeling and medicinal chemistry approaches to design and synthesize new analogs with improved therapeutic indices. nih.govresearchgate.net The aim is to develop compounds that are highly effective against target cells, such as cancer cells, while exhibiting minimal toxicity towards healthy cells. mdpi.com

Integration of the Indenoquinoline Scaffold into Novel Materials Science Systems

The unique photophysical and electronic properties of fused heterocyclic systems like quinoline (B57606) suggest that the indenoquinoline scaffold could be a valuable component in novel materials. mdpi.comontosight.ai While research in this area is still in its nascent stages, the potential applications are vast, ranging from organic light-emitting diodes (OLEDs) to chemosensors. nih.govmdpi.com The planar structure and potential for π-π stacking interactions in indenoquinoline derivatives make them attractive candidates for organic semiconductors. mdpi.com Future research could explore the synthesis of indenoquinoline-based polymers or small molecules and characterize their optical and electronic properties. The development of indenoquinoline derivatives that exhibit significant changes in their fluorescence properties in response to specific analytes could lead to the creation of highly sensitive and selective chemical sensors. nih.gov

Development of High-Throughput Screening Assays for Unexplored Biological Activities

To fully uncover the therapeutic potential of the this compound scaffold, the development of high-throughput screening (HTS) assays is essential. ewadirect.com HTS allows for the rapid evaluation of large libraries of compounds against a wide range of biological targets. ewadirect.com While some biological activities of indenoquinolines, such as anticancer and antimicrobial effects, have been explored, many potential therapeutic applications remain undiscovered. brieflands.comnih.gov Future research should focus on designing and implementing HTS assays to screen indenoquinoline derivatives for activity against targets implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and viral infections. nih.gov The use of microdroplet-based reaction platforms combined with mass spectrometry detection offers a promising avenue for the rapid screening of reaction conditions and the identification of novel bioactive compounds. nih.govresearchgate.net

Repurposing of the Indenoquinoline Scaffold for New Therapeutic Targets

Drug repurposing, or finding new therapeutic uses for existing compounds, is a cost-effective strategy for drug development. The this compound scaffold, with its known anticancer and topoisomerase inhibitory activities, is a prime candidate for such efforts. mdpi.comnih.gov For example, some indenoquinoline derivatives have shown cytotoxicities comparable to the well-known anticancer drug camptothecin. mdpi.com Future research could investigate the potential of indenoquinoline derivatives to modulate the activity of other enzymes or receptors involved in disease pathogenesis. Given the structural similarities to other biologically active heterocyclic compounds, it is plausible that the indenoquinoline scaffold could interact with a range of therapeutic targets. mdpi.com Exploring these possibilities could lead to the discovery of new treatments for a variety of conditions. mdpi.com

Advanced Mechanistic Studies at the Atomic and Sub-cellular Levels

A deeper understanding of how this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Advanced mechanistic studies at the atomic and sub-cellular levels can provide invaluable insights into their mode of action. Techniques such as X-ray crystallography and high-resolution NMR spectroscopy can be used to determine the three-dimensional structure of indenoquinoline derivatives in complex with their biological targets, revealing the specific molecular interactions that govern their activity. At the sub-cellular level, fluorescence microscopy and other imaging techniques can be employed to visualize the localization of these compounds within cells and to monitor their effects on cellular processes in real-time. For example, studies on related indenoquinoxaline derivatives have shown they can induce cell cycle arrest and apoptosis. nih.gov Similar investigations into this compound could elucidate its precise mechanism of action and guide the design of more effective and targeted therapies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5H-Indeno[1,2-b]quinolin-10(11H)-one, and how can reaction conditions (e.g., solvent, temperature, catalysts) be optimized for scalability?

  • Methodological Answer : The synthesis of structurally related indoloquinolines involves cyclization reactions under reflux conditions, often using tetrahydrofuran (THF) or ethanol as solvents and sodium hydride (NaH) as a base . To optimize scalability, systematically vary solvent polarity (e.g., DMF for higher boiling points), catalyst loading (e.g., transition-metal catalysts for regioselectivity), and reaction time. Monitor intermediates via TLC and characterize final products using NMR and melting point analysis .

Q. How can researchers characterize this compound using spectroscopic methods, and what are common pitfalls in interpreting spectral data?

  • Methodological Answer : Employ 1^1H/13^{13}C NMR to confirm aromatic proton environments and carbonyl groups, IR for ketone C=O stretches (~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Pitfalls include overlapping signals in NMR (e.g., diastereotopic protons) and impurities affecting melting points. Cross-reference with synthetic intermediates and published analogs (e.g., indoloquinoline derivatives) .

Q. What safety protocols are recommended for handling this compound given its structural similarity to acute toxicants?

  • Methodological Answer : Assume Category 4 acute toxicity (oral, dermal, inhalation) based on structurally related compounds . Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from oxidizers. Conduct toxicity screenings (e.g., Ames test) early in development .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound derivatives?

  • Methodological Answer : For ambiguous NMR signals, use 2D techniques (COSY, HSQC) to resolve coupling patterns. For crystallographic discrepancies, compare packing motifs with Cambridge Structural Database entries. Computational tools like DFT can predict NMR shifts and optimize molecular geometries .

Q. What strategies improve reaction yields in catalytic steps (e.g., cyclization) during the synthesis of this compound?

  • Methodological Answer : Screen Lewis acid catalysts (e.g., AlCl3_3) for Friedel-Crafts cyclization efficiency. Use microwave-assisted synthesis to reduce reaction time and byproducts. Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound analogs?

  • Methodological Answer : Synthesize derivatives with substituents at positions 5, 10, and 11. Test in vitro against target pathways (e.g., antiviral assays for hepatitis B, referencing indoloquinoline anti-HBV activity ). Use QSAR models to correlate electronic properties (Hammett constants) with bioactivity .

Q. What computational methods are effective in predicting the reactivity and regioselectivity of this compound in substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMO) and identify nucleophilic/electrophilic sites. Molecular dynamics simulations can model solvent effects on transition states. Validate predictions with kinetic isotope effect (KIE) studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound derivatives?

  • Methodological Answer : Purify compounds via recrystallization (ethanol/water mixtures) and confirm purity via HPLC. Compare experimental data with analogs (e.g., 5-methylindoloquinolinones with mp >300°C ). Use differential scanning calorimetry (DSC) to detect polymorphic forms .

Experimental Design

Q. What in vitro assays are suitable for evaluating the photophysical properties of this compound in materials science applications?

  • Methodological Answer : Conduct UV-Vis spectroscopy to assess π-π* transitions and fluorescence quenching studies for excited-state behavior. Compare with indoloquinoline derivatives known for charge-transfer properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.